molecular formula C19H30N2O3 B14371016 Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate CAS No. 89805-28-7

Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate

Cat. No.: B14371016
CAS No.: 89805-28-7
M. Wt: 334.5 g/mol
InChI Key: LZWDNTURGGGYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Starting material: 5-bromopentyl phenyl ether
  • Reagents: Sodium hydride, 4-aminopiperidine-1-carboxylate
  • Conditions: Reflux, anhydrous solvent (e.g., tetrahydrofuran)

Industrial Production Methods

Industrial production of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl ester group and the phenoxypentylamino side chain. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

  • Step 1: Synthesis of Piperidine Ring

    • Starting material: 4-aminopiperidine
    • Reagents: Ethyl chloroformate, base (e.g., triethylamine)
    • Conditions: Room temperature, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in anhydrous tetrahydrofuran

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the phenoxypentylamino side chain.

    N-Phenyl-4-piperidinamine: Used in the synthesis of fentanyl analogs.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidinecarboxylate derivative with different substituents.

The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

89805-28-7

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

ethyl 4-(5-phenoxypentylamino)piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O3/c1-2-23-19(22)21-14-11-17(12-15-21)20-13-7-4-8-16-24-18-9-5-3-6-10-18/h3,5-6,9-10,17,20H,2,4,7-8,11-16H2,1H3

InChI Key

LZWDNTURGGGYET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCCCCCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.